The Physical and Chemical Landscape of (Z)-6-Bromonicotinaldehyde Oxime: A Technical Whitepaper
The Physical and Chemical Landscape of (Z)-6-Bromonicotinaldehyde Oxime: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. (Z)-6-bromonicotinaldehyde oxime represents a highly versatile, dual-handle scaffold. It features an electrophilic C6-bromo-pyridine motif primed for transition-metal-catalyzed cross-coupling, alongside a C3-oxime group that serves as a masked aldehyde, a directing group, or a precursor to nitriles and amines.
Its direct precursor, 6-bromonicotinaldehyde, has been extensively utilized in the synthesis of amyloid-β plaque-binding complexes[1], antimalarial 2-aryl quinolone derivatives[2], and advanced kinase and RET inhibitors[3][4]. This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and self-validating experimental protocols associated with (Z)-6-bromonicotinaldehyde oxime.
Structural and Quantitative Physical Properties
Understanding the fundamental properties of this compound is essential for predicting its behavior in scalable synthetic routes and biological assays.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (Z)-6-bromonicotinaldehyde oxime |
| CAS Registry Number | 864266-28-4[5] |
| Molecular Formula | C₆H₅BrN₂O[6] |
| Molecular Weight | 201.02 g/mol [7] |
| Stereochemistry | (Z)-configuration (Hydroxyl and Pyridine ring are syn) |
| Physical State | Solid (at standard temperature and pressure)[7] |
| Solubility Profile | Soluble in polar aprotic (DMF, DMSO) and protic (EtOH) solvents; insoluble in H₂O |
| Reactive Handles | C6-Bromide (Electrophilic), C3-Oxime (Nucleophilic/Reducible) |
Causality of the (Z)-Stereochemistry
The designation of the (Z)-isomer indicates that the hydroxyl group of the oxime and the bulky 6-bromopyridin-3-yl group are on the same side of the C=N double bond (based on Cahn-Ingold-Prelog priorities).
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Physical Impact: This syn arrangement often forces the hydroxyl group into a specific steric environment, influencing crystal packing and intermolecular hydrogen bonding. Unlike the (E)-isomer, which may form extended intermolecular H-bond networks, the (Z)-isomer's geometry can lead to distinct solubility profiles and melting points.
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Chemical Impact: The stereochemistry directly dictates the migratory aptitude in rearrangement reactions. For instance, in a Beckmann rearrangement, the group anti to the leaving hydroxyl group migrates. The predictable (Z)-geometry allows chemists to selectively synthesize specific amide products or drive the reaction toward dehydration to form 6-bromonicotinonitrile.
Chemical Reactivity & Mechanistic Causality
The true value of (Z)-6-bromonicotinaldehyde oxime lies in its orthogonal reactivity. The two functional groups can be manipulated independently without requiring extensive protecting-group chemistry.
The C6-Bromopyridine Handle (Electrophilic Activation)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects.
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Mechanistic Causality: The C6-position (alpha to the nitrogen) is highly activated. This electron deficiency lowers the energy of the C-Br antibonding orbital (σ*), making it highly susceptible to oxidative addition by electron-rich Palladium(0) species. Consequently, this compound is an exceptional electrophile for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, often requiring milder conditions than standard bromobenzenes.
The C3-Oxime Handle (Transformations)
The oxime moiety is a highly dynamic functional group.
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Reduction: It can be reduced to a primary amine ((6-bromopyridin-3-yl)methanamine) using catalytic hydrogenation or Zinc/Acetic acid.
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Dehydration: Treatment with thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O) facilitates the elimination of water to yield a nitrile. The (Z)-configuration is particularly well-suited for this, as the anti-periplanar elimination of the H and OH groups (once activated) proceeds with low activation energy.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and progress.
Protocol A: Synthesis of (Z)-6-Bromonicotinaldehyde Oxime
Objective: Condensation of 6-bromonicotinaldehyde with hydroxylamine[1][2].
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Dissolution: Dissolve 6-bromonicotinaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).
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Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by sodium acetate (NaOAc, 1.5 eq).
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Causality Check: NaOAc is critical. It acts as a buffer (pH ~4.5-5.5) to deprotonate the hydroxylamine salt, generating the free nucleophile. If the pH is too low, the nucleophile is protonated and inactive; if too high, the aldehyde carbonyl is not sufficiently activated by protonation.
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Reaction: Heat the mixture to reflux (80 °C) for 2-3 hours.
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Self-Validation (TLC & IR):
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TLC: Monitor via UV (254 nm) using 30% EtOAc/Hexanes. The starting aldehyde (Rf ~0.6) must completely disappear, replaced by a more polar oxime spot (Rf ~0.3).
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IR Spectroscopy: The sharp C=O stretch (~1700 cm⁻¹) of the aldehyde must vanish, replaced by a broad O-H stretch (3200-3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).
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Isolation: Concentrate the solvent in vacuo, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield the solid oxime.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Arylation at the C6-position while preserving the oxime.
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Reagent Loading: In a Schlenk flask, combine (Z)-6-bromonicotinaldehyde oxime (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality Check: Water is mandatory to dissolve the inorganic base and to form the reactive ate-complex with the boronic acid, which facilitates the transmetalation step.
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Self-Validation (Degassing): Sparge the mixture with N₂ or Argon for 15 minutes. Failure to degas will result in the oxidation of Pd(0) to inactive Pd(II) species, halting the catalytic cycle and producing black palladium-black precipitate.
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Reaction: Heat at 90 °C for 12 hours.
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Self-Validation (LC-MS): Analyze the crude mixture. The mass spectrum must show the disappearance of the characteristic bromine isotope pattern (M / M+2 at m/z 201/203) and the appearance of the coupled product mass [M+H]⁺.
Synthetic Divergence Visualization
The following diagram maps the strategic divergence of (Z)-6-bromonicotinaldehyde oxime into various high-value chemical spaces.
Divergent synthetic workflows utilizing (Z)-6-bromonicotinaldehyde oxime as a central scaffold.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. WO2017106556A1 - Tank-binding kinase inhibitor compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nextsds.com [nextsds.com]
- 6. 6-bromonicotinaldehyde oxime_864266-28-4_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 7. 864266-28-4 | (Z)-6-bromonicotinaldeide ossima | (Z)-6-bromonicotinaldehyde oxime - Capot chimico [capotchem.com]
